molecular formula C16H26O4 B12549374 1,3-Dioxolane-2-butanoic acid, 2-(3-octynyl)-, methyl ester CAS No. 142421-71-4

1,3-Dioxolane-2-butanoic acid, 2-(3-octynyl)-, methyl ester

Cat. No.: B12549374
CAS No.: 142421-71-4
M. Wt: 282.37 g/mol
InChI Key: JLNAKBIMDCRYLI-UHFFFAOYSA-N
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Description

1,3-Dioxolane-2-butanoic acid, 2-(3-octynyl)-, methyl ester is an organic compound that belongs to the class of dioxolanes This compound is characterized by the presence of a dioxolane ring fused with a butanoic acid moiety, which is further esterified with a methyl group The octynyl group attached to the dioxolane ring adds to its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxolane-2-butanoic acid, 2-(3-octynyl)-, methyl ester typically involves the following steps:

    Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the acid-catalyzed cyclization of a diol with an aldehyde or ketone.

    Introduction of the Butanoic Acid Moiety: The butanoic acid moiety can be introduced through esterification reactions, where the carboxylic acid group reacts with an alcohol in the presence of an acid catalyst.

    Attachment of the Octynyl Group: The octynyl group can be introduced via a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst.

    Esterification: The final step involves the esterification of the butanoic acid moiety with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolane-2-butanoic acid, 2-(3-octynyl)-, methyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkenes, alkanes.

    Substitution: Various substituted derivatives.

    Hydrolysis: Carboxylic acid and methanol.

Scientific Research Applications

1,3-Dioxolane-2-butanoic acid, 2-(3-octynyl)-, methyl ester has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Materials Science: The compound can be used in the development of novel materials with specific properties.

    Biological Studies: The compound can be used in studies related to enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 1,3-Dioxolane-2-butanoic acid, 2-(3-octynyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in metabolic pathways. The presence of the dioxolane ring and the octynyl group can influence its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dioxolane-2-butanoic acid, 2-(3-hexynyl)-, methyl ester
  • 1,3-Dioxolane-2-butanoic acid, 2-(3-decynyl)-, methyl ester
  • 1,3-Dioxolane-2-butanoic acid, 2-(3-octynyl)-, ethyl ester

Uniqueness

1,3-Dioxolane-2-butanoic acid, 2-(3-octynyl)-, methyl ester is unique due to the specific length and structure of its octynyl group, which can influence its chemical reactivity and interactions with other molecules. The presence of the dioxolane ring also adds to its distinct chemical properties, making it a valuable compound for various applications.

Properties

CAS No.

142421-71-4

Molecular Formula

C16H26O4

Molecular Weight

282.37 g/mol

IUPAC Name

methyl 4-(2-oct-3-ynyl-1,3-dioxolan-2-yl)butanoate

InChI

InChI=1S/C16H26O4/c1-3-4-5-6-7-8-11-16(19-13-14-20-16)12-9-10-15(17)18-2/h3-5,8-14H2,1-2H3

InChI Key

JLNAKBIMDCRYLI-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CCCC1(OCCO1)CCCC(=O)OC

Origin of Product

United States

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